4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-
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Overview
Description
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chlorination: The pyrimidine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated pyrimidine is then subjected to amination using ammonia or primary amines to introduce the amino groups at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The propenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and propenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diaminopyrimidine: Similar in structure but lacks the propenyl group.
5-Chloro-2,4-diaminopyrimidine: Another chlorinated pyrimidine with different substitution patterns.
2-Chloro-5-nitropyrimidine-4,6-diamine: Contains a nitro group instead of the propenyl group.
Uniqueness
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is unique due to the presence of both chlorine and propenyl groups, which confer distinct reactivity and binding properties. This combination allows for a broader range of chemical reactions and biological interactions compared to its analogs.
Properties
CAS No. |
890094-12-9 |
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Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3,9H2,(H,10,11,12) |
InChI Key |
RHPZMVZGXZMWAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
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